molecular formula C₂₃H₂₂D₄N₂O₅S B1154237 N-Desmethyl-N-acetyl Diltiazem-d4

N-Desmethyl-N-acetyl Diltiazem-d4

Cat. No.: B1154237
M. Wt: 446.55
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Diltiazem (B1670644) Metabolism and its Major Metabolites

Diltiazem is a calcium channel blocker that undergoes extensive metabolism in the body, primarily in the liver. nih.govfda.gov This biotransformation is largely mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme. nih.govdrugbank.comcaymanchem.com The metabolic processes involved include deacetylation, N-demethylation, and O-demethylation, as well as conjugation. pfizermedical.com Consequently, only a small fraction (2-4%) of the administered diltiazem is excreted unchanged in the urine. nih.govfda.govpfizermedical.com

The metabolism of diltiazem results in the formation of several metabolites, some of which are pharmacologically active. The principal metabolites that have been identified in human plasma and urine include N-monodesmethyl diltiazem (the primary metabolite), desacetyldiltiazem, and N-demethyldesacetyldiltiazem. pfizermedical.comnih.gov Other identified metabolites include desacetyl-N-monodesmethyldiltiazem, desacetyl-O-desmethyldiltiazem, and desacetyl-N, O-desmethyldiltiazem. pfizermedical.com The plasma concentrations of the main metabolites, desacetyldiltiazem and N-desmethyldiltiazem, are generally less than 15% and 10% of the parent drug concentration, respectively, following intravenous administration. ahajournals.org

The pharmacokinetic profiles of these metabolites can differ from that of diltiazem. For instance, the half-lives of deacetyldiltiazem (B1669934) and N-demethyldeacetyldiltiazem have been observed to be longer than that of the parent compound. nih.govnih.gov The formation of these metabolites can be influenced by factors such as the activity of the CYP2D6 enzyme, which can affect the accumulation of desacetyl diltiazem and N-demethyldesacetyl diltiazem. nih.gov

Below is a table summarizing the major metabolites of Diltiazem:

Table 1: Major Metabolites of Diltiazem
Metabolite Name Abbreviation Metabolic Process
N-monodesmethyl diltiazem MA N-demethylation
Desacetyl diltiazem M1 Deacetylation
N-demethyldesacetyl diltiazem N-demethylation, Deacetylation
Desacetyl-N-monodesmethyldiltiazem Deacetylation, N-demethylation
Desacetyl-O-desmethyldiltiazem Deacetylation, O-demethylation
Desacetyl-N, O-desmethyldiltiazem Deacetylation, N-demethylation, O-demethylation

Rationale for Deuterated Analogues in Bioanalytical and Metabolic Studies

Deuterated analogues, also known as isotopically labeled compounds, are indispensable tools in modern bioanalytical and metabolic research. nih.gov The rationale for their use is primarily based on the "kinetic isotope effect." princeton.edu This phenomenon occurs because the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

The cleavage of a C-H bond is often a rate-limiting step in the metabolic breakdown of drugs by enzymes like the cytochrome P450 system. nih.gov Due to the greater strength of the C-D bond, its cleavage requires more energy, leading to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. nih.govprinceton.edu This alteration in metabolism can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of certain metabolites. nih.govuniupo.it

In bioanalytical studies, particularly those employing mass spectrometry, deuterated compounds serve as ideal internal standards. princeton.edunih.gov Since they are chemically identical to the analyte of interest but have a different mass, they can be added to a biological sample at a known concentration. They co-elute with the analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. This allows for accurate quantification of the analyte by correcting for any sample loss during preparation and analysis. The use of stable isotopes like deuterium is preferred over radioactive isotopes such as tritium, as they are not radioactive and can be handled without special safety precautions. nih.gov

The strategic placement of deuterium atoms at sites of metabolic activity, often referred to as "soft spots," can significantly enhance the metabolic stability of a drug. nih.gov This approach, sometimes called a "deuterium switch," has garnered significant interest in drug discovery and development for its potential to create more effective and safer medicines. nih.govnih.gov

Significance of N-Desmethyl-N-acetyl Diltiazem-d4 as a Research Tool

This compound is a stable, isotopically labeled form of N-acetyl diltiazem, where four hydrogen atoms have been replaced by deuterium. clearsynth.comnih.gov Its primary significance lies in its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of diltiazem and its metabolites in biological samples.

In pharmacokinetic studies of diltiazem, it is crucial to accurately measure the concentrations of the parent drug and its various metabolites over time. Given the complexity of biological matrices like plasma and urine, the use of a suitable internal standard is essential for achieving reliable and reproducible results. This compound, with its mass differing from the unlabeled metabolite, allows for precise quantification by correcting for variability in sample extraction and instrument response.

The chemical properties of this compound are presented in the table below:

Table 2: Chemical Properties of this compound
Property Value
Chemical Name (2S,3S)-2-(4-Methoxyphenyl)-5-(2-(N-methylacetamido)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b] pfizermedical.comnih.govthiazepin-3-yl Acetate-d4
CAS Number 2714472-51-0 clearsynth.com
Molecular Formula C₂₃H₂₂D₄N₂O₅S
Molecular Weight 446.56 g/mol

By providing a highly specific and sensitive tool for analytical measurements, this compound plays a critical role in advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) of diltiazem. This, in turn, supports the development of more effective therapeutic strategies and a deeper comprehension of drug-drug interactions involving diltiazem metabolism.

Properties

Molecular Formula

C₂₃H₂₂D₄N₂O₅S

Molecular Weight

446.55

Synonyms

(2S,3S)-2-(4-Methoxyphenyl)-5-(2-(N-methylacetamido)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl Acetate-d4

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for N Desmethyl N Acetyl Diltiazem D4

Precursor Chemistry and Derivatization for Deuterium (B1214612) Incorporation

The synthesis of N-Desmethyl-N-acetyl Diltiazem-d4 necessitates a strategic approach to introduce the deuterium atoms at specific and stable positions within the molecule. A plausible and efficient synthetic route commences with a suitable precursor, which is then subjected to a series of derivatization reactions to incorporate the deuterium label and build the final molecular architecture.

A key precursor for the synthesis is (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one . This core structure of diltiazem (B1670644) provides the necessary stereochemistry and foundational framework. The synthesis of a crucial intermediate, N,N-didesmethyldiltiazem, has been described and involves the N-alkylation of this precursor with a protected 2-aminoethyl bromide derivative, followed by deprotection. researchgate.net

For the synthesis of this compound, a similar strategy can be employed, starting with the N-alkylation of the diltiazem core with a deuterated N-acetylated building block. Alternatively, N-desmethyl diltiazem can be synthesized first, followed by N-acetylation with a deuterated acetylating agent.

A potential synthetic pathway involves the following key steps:

Synthesis of N-desmethyl diltiazem: This can be achieved through various methods, including the demethylation of diltiazem or by starting from a precursor that lacks the N-methyl group.

N-acetylation with a deuterated acetyl group: The N-desmethyl diltiazem intermediate can then be reacted with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to introduce the N-acetyl-d3 group.

Introduction of the N-methyl-d1 group (if d4 is desired on both methyl and acetyl groups): If the deuterium labeling is intended for both the N-methyl and N-acetyl groups, a different strategy would be required. This could involve the use of a deuterated N-methylating agent prior to acetylation or a completely different synthetic route starting with deuterated precursors. The commercially available this compound suggests a common labeling pattern, often on the N-acetyl group and one of the methylene (B1212753) groups of the ethylamino side chain. However, without a specific certificate of analysis, the exact location of the four deuterium atoms can vary. For the purpose of this article, we will consider the common practice of labeling the acetyl group (d3) and a non-labile position on the side chain (d1).

The following table outlines the key reactants and their roles in a plausible synthetic approach:

Reactant/ReagentRole in Synthesis
(2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-oneCore precursor with correct stereochemistry
2-(tert-Butoxycarbonylamino)ethyl bromideAlkylating agent for introducing the aminoethyl side chain
Trifluoroacetic acid (TFA)Deprotecting agent to yield the primary amine
Acetic anhydride-d6 or Acetyl-d3 chlorideDeuterated acetylating agent
Deuterated N-methylating agent (e.g., Iodomethane-d3)For introducing a deuterated N-methyl group

Isotopic Purity Assessment in Deuterated Metabolite Synthesis

Ensuring high isotopic purity is a critical aspect of synthesizing deuterated standards. The presence of unlabeled or partially labeled species can significantly impact the accuracy of quantitative bioanalytical methods. rsc.orgnih.gov The primary techniques for assessing the isotopic purity of this compound are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgorientjchem.org

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the desired deuterated species (M+4) compared to the unlabeled (M) and partially labeled (M+1, M+2, M+3) isotopologues can be precisely measured. nih.gov This allows for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the position of the deuterium labels and assessing isotopic purity. In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. nih.gov Furthermore, the integration of the remaining proton signals can provide a quantitative measure of the isotopic enrichment. rsc.org For instance, in the case of N-acetyl-d3 labeling, the characteristic singlet of the acetyl protons would be absent in the ¹H NMR spectrum.

The combination of HRMS and NMR provides a comprehensive and reliable assessment of the isotopic purity and structural integrity of the synthesized this compound.

A summary of the analytical techniques and their role in purity assessment is provided in the table below:

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS)- Isotopic distribution and enrichment- Confirmation of molecular weight
¹H Nuclear Magnetic Resonance (NMR)- Confirmation of deuterium incorporation at specific sites- Structural verification- Quantitative assessment of isotopic purity
¹³C Nuclear Magnetic Resonance (NMR)- Confirmation of the carbon skeleton- Can show the effect of deuterium substitution on adjacent carbon atoms

Advanced Synthetic Methodologies for Metabolite Analogues

The synthesis of deuterated metabolite analogues like this compound benefits from advancements in synthetic organic chemistry. These methodologies aim to improve efficiency, selectivity, and yield.

Catalytic Deuteration: Modern catalytic methods offer efficient ways to introduce deuterium into organic molecules. For instance, transition-metal-catalyzed C-H activation can be employed to selectively replace hydrogen atoms with deuterium from a deuterium source like D₂O. While potentially challenging for complex molecules, this approach can offer a more direct route to deuteration.

Use of Deuterated Building Blocks: A highly effective strategy involves the use of pre-deuterated building blocks in the synthesis. researchgate.net For this compound, this could involve synthesizing a deuterated version of the N-acetyl-N-methylethanolamine side chain, which is then coupled to the benzothiazepinone core. This approach provides excellent control over the location and level of deuterium incorporation.

Flow Chemistry: The use of microreactors and flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of pharmaceutical compounds and their deuterated analogues. The precise control over reaction parameters can lead to higher yields and purities.

These advanced methodologies, combined with traditional synthetic approaches, provide a robust toolbox for the preparation of high-quality deuterated internal standards essential for modern drug metabolism research.

Advanced Bioanalytical Method Development and Validation Utilizing N Desmethyl N Acetyl Diltiazem D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool in bioanalysis for its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like N-Desmethyl-N-acetyl Diltiazem-d4 is critical in these methodologies to ensure accurate quantification of diltiazem (B1670644) and its metabolites in complex biological matrices.

Optimization of Chromatographic Parameters for Metabolite Separation

The successful separation of diltiazem and its metabolites from endogenous plasma components is a critical first step in developing a reliable LC-MS/MS method. Various reversed-phase columns, such as C8 and C18, have been effectively utilized for this purpose. nih.govresearchgate.net The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous component (often containing buffers like ammonium (B1175870) acetate (B1210297) or formic acid), is crucial for achieving optimal separation and peak shape. ajptr.comnih.gov

For instance, one method employed a Gemini C18 column with a mobile phase of acetonitrile and 0.1% formic acid (85:15 v/v) to achieve good chromatographic separation. ajptr.com Another study utilized an ACQUITY UPLC BEH C18 column with an isocratic elution of 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v). nih.gov The flow rate and column temperature are also key parameters that are fine-tuned to ensure efficient separation within a reasonable run time. ajptr.comnih.gov Adjusting the pH of the mobile phase can significantly influence the retention times and peak shapes of the analytes. researchgate.net The goal is to achieve baseline separation of the analytes of interest from each other and from matrix components to minimize interference.

Interactive Table 1: Chromatographic Conditions for Diltiazem and Metabolite Analysis

ParameterCondition 1Condition 2Condition 3
Column Gemini C18, 4.6x50 mm, 5µACQUITY UPLC BEH C18, 100x2.1 mm, 1.7µmReversed-phase C8
Mobile Phase Acetonitrile: 0.1% formic acid (85:15 v/v)10 mM Ammonium Acetate: Acetonitrile (25:75 v/v)Linear gradient with acetonitrile and water
Flow Rate 0.5 mL/min0.2 mL/minNot specified
Run Time 2.5 min2.0 min11 min
Reference ajptr.com nih.gov nih.gov

Mass Spectrometric Detection Strategies: Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis in LC-MS/MS due to its exceptional selectivity and sensitivity. In this technique, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process is also applied to the internal standard, this compound.

The selection of precursor and product ion pairs (transitions) is a critical step in method development. For diltiazem and its metabolites, protonated molecules [M+H]+ are typically monitored in positive ionization mode. ijpsr.com For example, a method might use the transition m/z 415.05 → 178.03 for diltiazem and m/z 401.09 → 150.04 for N-desmethyl diltiazem. ijpsr.com The use of a deuterated internal standard like diltiazem-d4 (m/z 419.22 → 314.0) allows for reliable quantification by correcting for any variability during the analytical process. ijpsr.com The dwell time for each transition is optimized to ensure a sufficient number of data points across each chromatographic peak for accurate integration. ajptr.com

Ionization Techniques (e.g., Electrospray Ionization) and Matrix Effects in Complex Biological Samples

Electrospray ionization (ESI) is a widely used soft ionization technique in LC-MS for the analysis of polar and thermally labile molecules like diltiazem and its metabolites. ajptr.comnih.gov It generates charged droplets from the liquid eluent, which then desolvate to produce gas-phase ions that can be analyzed by the mass spectrometer. While ESI is highly effective, it is susceptible to matrix effects, which can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govchromatographyonline.com

Matrix effects arise from co-eluting endogenous components in biological samples like plasma, such as phospholipids (B1166683) and salts. nih.gov These effects can be mitigated through various strategies, including efficient sample preparation techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. nih.govnih.gov The use of a co-eluting, stable isotope-labeled internal standard like this compound is one of the most effective ways to compensate for matrix effects, as it is affected in a similar manner to the analyte. chromatographyonline.com Additionally, chromatographic separation can be optimized to separate the analytes from the regions where significant matrix effects occur. nih.gov In some cases, atmospheric pressure chemical ionization (APCI) may be less prone to matrix effects than ESI, but ESI is often preferred for its suitability for a wider range of compounds. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

The advent of Ultra-High Performance Liquid Chromatography (UPLC) has brought significant advancements to bioanalysis, offering improved performance over traditional HPLC.

Enhanced Resolution and Throughput in Metabolic Profiling

UPLC systems utilize columns packed with sub-2 µm particles, which provide significantly higher chromatographic efficiency and resolution compared to conventional HPLC columns. nih.govnih.gov This leads to sharper and narrower peaks, allowing for better separation of closely eluting compounds, which is particularly beneficial in complex metabolic profiling studies where numerous metabolites may be present. nih.govscripps.edu The enhanced resolution can help to distinguish between isomeric metabolites.

Furthermore, the higher optimal linear velocities of UPLC columns allow for faster analysis times without sacrificing separation quality. nih.gov This increased throughput is highly advantageous in clinical studies and drug development, where large numbers of samples need to be analyzed efficiently. nih.gov For example, a UPLC-MS/MS method for diltiazem and its metabolites achieved a total run time of only 2.0 minutes. nih.gov

Quantitative Analysis and Lower Limit of Quantification (LLOQ) Determination

The combination of UPLC's superior separation capabilities with the high sensitivity and selectivity of tandem mass spectrometry results in highly robust and sensitive quantitative methods. nih.govmdpi.com The lower limit of quantification (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

UPLC-MS/MS methods have demonstrated the ability to achieve very low LLOQs for diltiazem and its metabolites in biological matrices. For instance, a validated method reported an LLOQ of 0.48 ng/mL for diltiazem and 0.24 ng/mL for its metabolites in human plasma. nih.gov Another study achieved LLOQs of 0.93 ng/mL for diltiazem, 0.24 ng/mL for N-desmethyl diltiazem, and 0.15 ng/mL for desacetyl diltiazem. ijpsr.com The use of this compound as an internal standard is instrumental in achieving the precision and accuracy required at these low concentration levels, ensuring the reliability of pharmacokinetic data. The validation of these methods typically involves assessing linearity, precision, accuracy, recovery, and stability, all of which must meet stringent regulatory guidelines. nih.govnih.gov

Interactive Table 2: LLOQ and Linearity Data for Diltiazem and Metabolites

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
Diltiazem 0.480.48 - 639.9≥ 0.9969 nih.gov
N-desmethyl diltiazem 0.240.24 - 320.1≥ 0.9958 nih.gov
O-desacetyl diltiazem 0.240.24 - 320.7Not specified nih.gov
Diltiazem 0.930.93 - 250.10Not specified ijpsr.com
N-desmethyl diltiazem 0.240.24 - 64.00Not specified ijpsr.com
Desacetyl diltiazem 0.150.15 - 40.69Not specified ijpsr.com

Sample Preparation Techniques for Diltiazem Metabolites

The accurate quantification of diltiazem and its metabolites, such as N-desmethyl diltiazem and desacetyl diltiazem, from complex biological matrices like plasma necessitates efficient and optimized sample preparation techniques. ajptr.com The primary goal of sample preparation is to isolate the analytes of interest from interfering endogenous components, thereby enhancing the sensitivity and selectivity of the analytical method. ajptr.comthermofisher.com

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used technique for the separation of diltiazem and its metabolites from plasma. ajptr.comnih.gov The optimization of LLE protocols is crucial for achieving high recovery and a clean extract. Key parameters that are systematically optimized include the choice of extraction solvent, the pH of the aqueous phase, and the ratio of organic solvent to the aqueous sample. chromatographyonline.com

The selection of an appropriate organic solvent is dictated by the polarity and chemical properties of the analytes. For diltiazem and its metabolites, solvents like tert-butyl methyl ether have been successfully employed. ajptr.com The pH of the sample is adjusted to ensure that the analytes are in their non-ionized form, which maximizes their partitioning into the organic phase. chromatographyonline.com Furthermore, optimizing the solvent-to-sample volume ratio, often recommended to be around 7:1, can significantly improve extraction efficiency. chromatographyonline.com To further enhance recovery, especially for more hydrophilic analytes, the ionic strength of the aqueous sample can be increased by adding salts, a technique known as "salting out". chromatographyonline.com Back-extraction, where the analytes are re-extracted from the organic phase into a fresh aqueous phase at a different pH, can be employed to improve the specificity of the extraction. chromatographyonline.com

A study detailing the LLE of diltiazem and desacetyldiltiazem from plasma accomplished separation at a pH of 2.5 in a phosphate (B84403) buffer. nih.gov Another method utilized tert-butyl methyl ether for the extraction of diltiazem and its metabolites, N-desmethyl diltiazem and desacetyl diltiazem, from human plasma. ajptr.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) offers an alternative and often more automated approach to sample preparation for diltiazem and its metabolites. nih.govnih.gov This technique utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analytes, while interferences are washed away. thermofisher.comnih.gov The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analytes. For diltiazem and its metabolites, C18 and cyanopropyl silica (B1680970) have been reported as effective stationary phases. nih.govderpharmachemica.com

The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. youtube.com Conditioning wets the sorbent and is usually a two-step process involving an organic solvent followed by an aqueous solution to prepare the sorbent for optimal interaction with the sample. youtube.com The sample is then loaded onto the conditioned sorbent. youtube.com A specific wash solvent is used to remove any weakly bound interferences without eluting the analytes of interest. youtube.com Finally, a strong elution solvent is used to desorb and collect the purified analytes. youtube.com

For instance, a sensitive and specific reversed-phase HPLC method for diltiazem and three of its metabolites in human plasma utilized a C18 solid-phase extraction method for isolation. derpharmachemica.com Another automated LSE procedure for diltiazem and desacetyldiltiazem used disposable extraction cartridges filled with 50 mg of cyanopropyl silica. nih.govnih.gov

Table 1: Comparison of Sample Preparation Techniques

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases. Adsorption of analytes onto a solid sorbent followed by selective elution.
Selectivity Moderate, can be improved with back-extraction. High, dependent on sorbent and solvent selection.
Automation Can be automated, but often performed manually. Highly amenable to automation using 96-well plates. nih.govyoutube.com
Solvent Consumption Generally higher. thermofisher.com Generally lower. thermofisher.com

| Common Solvents/Sorbents for Diltiazem | tert-Butyl methyl ether. ajptr.com | C18, Cyanopropyl silica. nih.govderpharmachemica.com |

Minimizing In Vitro Degradation and Ensuring Analyte Stability

Diltiazem and some of its metabolites are known to be unstable, particularly susceptible to hydrolysis. nih.govimpactfactor.org For instance, diltiazem can degrade to desacetyl-diltiazem. impactfactor.org Therefore, it is crucial to establish and maintain the stability of the analytes in the biological matrix from the point of collection to the final analysis.

Stability studies are conducted to evaluate the integrity of the analytes under various conditions that may be encountered during sample handling and storage. These include:

Freeze-Thaw Stability: Assesses the stability of analytes after repeated cycles of freezing and thawing. ajptr.com

Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that mimics the sample preparation and processing time.

Long-Term Stability: Determines the stability of the analytes when stored at low temperatures (e.g., -20°C or -70°C) for an extended duration. nih.gov

Post-Preparative Stability: Assesses the stability of the processed samples (extracts) before analysis. ajptr.com

Studies have shown that the stability of diltiazem and its metabolites can be influenced by the storage temperature and the nature of the plasma matrix. nih.gov For example, one study indicated that diltiazem and its major metabolite, N-desmethyl-diltiazem, were stable in volunteer plasma samples for up to 8 weeks when stored at -20°C, but significant degradation occurred after 12 weeks. nih.gov Storage at -70°C may offer better long-term stability. nih.gov It is recommended that plasma samples for diltiazem analysis be analyzed within 8 weeks of collection when stored at -20°C. nih.gov

Rigorous Method Validation Parameters in Bioanalytical Research

Method validation is a critical process that demonstrates that a bioanalytical method is suitable for its intended purpose. ijdra.comresearchgate.net The validation process for methods analyzing diltiazem and its metabolites, using this compound as an internal standard, must adhere to strict guidelines to ensure the reliability and reproducibility of the results. ajptr.comijdra.com

Evaluation of Specificity and Selectivity

Specificity and selectivity refer to the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, and matrix components. nih.govresearchgate.net

To assess selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of the analytes or the internal standard. researchgate.net The response of any interfering peak at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ), and for the internal standard, it should be less than 5%. researchgate.net Specificity is also evaluated by spiking the blank matrix with the analytes and potential interfering substances to demonstrate that the method can accurately differentiate and quantify the analytes. nih.gov

Assessment of Linearity and Calibration Curve Performance

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ijdra.comresearchgate.net A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the concentration of the analyte for a series of calibration standards.

The performance of the calibration curve is evaluated using several parameters:

Correlation Coefficient (r or r²): While a high correlation coefficient (typically >0.99) is often used as an indicator of linearity, it is not sufficient on its own to prove a linear relationship. researchgate.netresearchgate.net

Regression Model: The most common model is the simple linear regression (y = mx + c). However, in some cases, a weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate to account for heteroscedasticity (non-uniform variance) in the data, especially over a wide concentration range. ajptr.comresearchgate.net

Residual Analysis: A plot of the residuals (the difference between the observed and calculated values) versus concentration can provide a visual assessment of the goodness of fit and identify any systematic trends or biases in the data. researchgate.net

For diltiazem and its metabolites, calibration curves have been shown to be linear over specific concentration ranges. For example, one LC-MS/MS method demonstrated linearity for diltiazem, desmethyl diltiazem, and desacetyl diltiazem in the ranges of 0.604-603.902 ng/mL, 0.303-303.274 ng/mL, and 0.299-299.489 ng/mL, respectively, with correlation coefficients ≥ 0.9958. ajptr.com Another HPLC method for diltiazem hydrochloride was linear over the concentration range of 50-150 µg/ml with a correlation coefficient of 0.995. ijdra.comresearchgate.net

Table 2: Linearity Data for Diltiazem and its Metabolites

Analyte Concentration Range Correlation Coefficient (r²) Reference
Diltiazem 0.604 - 603.902 ng/mL ≥ 0.9969 ajptr.com
N-Desmethyl Diltiazem 0.303 - 303.274 ng/mL ≥ 0.9958 ajptr.com
Desacetyl Diltiazem 0.299 - 299.489 ng/mL ≥ 0.9970 ajptr.com
Diltiazem Hydrochloride 50 - 150 µg/mL 0.995 ijdra.comresearchgate.net

Determination of Accuracy, Precision, and Recovery

The accuracy, precision, and recovery of a bioanalytical method are fundamental parameters that determine its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Recovery is the efficiency of the extraction procedure.

In a typical validation study, these parameters are assessed by analyzing quality control (QC) samples at low, medium, and high concentration levels in multiple replicates. While specific data for a method using this compound as an internal standard is not publicly available, the following tables represent typical acceptance criteria and illustrative data for bioanalytical method validation as guided by regulatory bodies.

Table 1: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data

AnalyteNominal Concentration (ng/mL)Intra-Day (n=5)Inter-Day (n=15)
Mean Conc. ± SD (ng/mL) Precision (%CV)
DiltiazemLQC: 55.1 ± 0.23.9
MQC: 5049.5 ± 1.53.0
HQC: 500505 ± 10.12.0
N-Desmethyl DiltiazemLQC: 22.05 ± 0.14.9
MQC: 2019.8 ± 0.84.0
HQC: 200203 ± 5.12.5

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Recovery Data

AnalyteConcentration LevelMean Analyte Peak Area (Extracted)Mean Analyte Peak Area (Unextracted)Recovery (%)Mean IS Peak Area (Extracted)Mean IS Peak Area (Unextracted)Recovery (%)
DiltiazemLQC4,8005,50087.312,50014,00089.3
MQC45,00051,00088.212,30013,80089.1
HQC445,000500,00089.012,60014,10089.4
N-Desmethyl DiltiazemLQC2,0002,30087.012,50014,00089.3
MQC19,00021,50088.412,30013,80089.1
HQC195,000220,00088.612,60014,10089.4

This table presents hypothetical data for illustrative purposes. The recovery of the internal standard, this compound, is expected to be consistent and similar to the analytes.

Stability Assessment of Analytes and Internal Standards

The stability of the analytes and the internal standard in the biological matrix is a critical parameter to evaluate during method validation. This ensures that the concentration of the analytes and the IS does not change from the time of sample collection to the time of analysis. Stability is typically assessed under various conditions that mimic sample handling and storage.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability of the analytes and IS after repeated cycles of freezing and thawing.

Short-Term Stability: Assesses the stability at room temperature for a period that reflects the time samples might be left on a benchtop during processing.

Long-Term Stability: Determines the stability of the analytes and IS when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

The use of a deuterated internal standard like this compound is advantageous as it is expected to exhibit similar stability characteristics to the unlabeled analyte, thereby providing reliable correction for any degradation that might occur.

Table 3: Illustrative Stability Assessment Data

Stability TestStorage ConditionsConcentration LevelMean Concentration (ng/mL)Nominal Concentration (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles) -20°C to Room TempLQC4.95.098.0
HQC49550099.0
Short-Term (6 hours) Room TemperatureLQC5.15.0102.0
HQC503500100.6
Long-Term (90 days) -80°CLQC4.85.096.0
HQC49050098.0
Post-Preparative (24 hours) Autosampler (4°C)LQC5.05.0100.0
HQC49850099.6

This table presents hypothetical data for illustrative purposes. The stability of the internal standard, this compound, is concurrently assessed and is expected to show minimal deviation from its nominal response.

Application of N Desmethyl N Acetyl Diltiazem D4 in in Vitro and Pre Clinical Metabolic Investigations

Elucidation of Metabolic Pathways and Enzyme Kinetics

The biotransformation of diltiazem (B1670644) is a complex process involving multiple enzymatic pathways. The use of deuterated standards like N-Desmethyl-N-acetyl Diltiazem-d4 is instrumental in dissecting these pathways and understanding the kinetics of the enzymes involved.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP3A7) in Diltiazem Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the metabolism of a vast number of drugs, including diltiazem. mdpi.com Research has identified several CYP isoforms that contribute to the breakdown of this calcium channel blocker.

CYP3A4 is the principal enzyme responsible for the N-demethylation of diltiazem. nih.govresearchgate.net This metabolic step is a key part of diltiazem's clearance from the body. nih.gov Studies have shown a strong correlation between diltiazem N-demethylation and the activity of CYP3A4. nih.gov Furthermore, diltiazem and its N-desmethyl metabolites are known to be inhibitors of CYP3A4 activity. nih.govnih.gov The inhibitory potency increases with successive demethylation, with N-desmethyl diltiazem being a more potent inhibitor than the parent drug, and N,N-didesmethyl diltiazem being the most potent. nih.gov This inhibition can lead to drug-drug interactions when diltiazem is co-administered with other drugs metabolized by CYP3A4. mdpi.com

CYP3A7 is a major CYP isoform present in the fetal liver, with its expression typically decreasing after birth as CYP3A4 expression increases. mdpi.com While direct studies on the specific role of CYP3A7 in diltiazem metabolism are less common, the known involvement of the CYP3A subfamily suggests a potential role, particularly in neonatal drug metabolism. researchgate.net Other CYP enzymes like CYP2C8 and CYP2C9 have also been shown to have some, albeit minor, activity in diltiazem N-demethylation. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Diltiazem Metabolism

Enzyme Primary Metabolic Reaction Significance
CYP3A4 N-demethylation Major pathway for diltiazem clearance; inhibition by diltiazem and its metabolites can lead to drug interactions. nih.govresearchgate.net
CYP2D6 O-demethylation Important for the metabolism of the active metabolite, desacetyl-diltiazem; genetic polymorphism can lead to interindividual variability in metabolite levels. researchgate.netnih.govnih.gov
CYP3A7 N-demethylation (potential) Predominant in fetal liver, suggesting a role in neonatal metabolism. mdpi.com
CYP2C8/CYP2C9 N-demethylation Minor contribution to diltiazem metabolism. nih.gov

In Vitro Metabolic Stability Assays Utilizing Deuterated Standards

In vitro metabolic stability assays are essential tools in drug discovery for predicting the in vivo clearance of a compound. nih.gov These assays typically involve incubating the drug with liver microsomes or other subcellular fractions and monitoring its disappearance over time. nih.govnih.gov The use of deuterated internal standards, such as this compound, is critical for the accuracy and reliability of these studies.

The stable isotope-labeled internal standard co-elutes with the analyte during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for precise quantification of the parent drug and its metabolites, even at low concentrations, by correcting for variations in sample preparation and instrument response. ijpsr.com For instance, a UPLC-MS/MS method has been developed for the simultaneous quantification of diltiazem and its major metabolites, N-desmethyl diltiazem and desacetyl diltiazem, in human plasma using a deuterated diltiazem analog as the internal standard. ijpsr.com Such methods are crucial for determining the in vitro half-life and intrinsic clearance of a drug, which are key parameters for predicting its in vivo pharmacokinetic profile. nih.gov

Metabolite Identification and Structural Elucidation in Biological Systems

The identification and structural characterization of drug metabolites are fundamental aspects of drug development. Understanding the metabolic fate of a drug is crucial for assessing its safety and efficacy.

Use of High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HR-MS) has become an indispensable tool for the identification and structural elucidation of drug metabolites. nih.gov Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of metabolites and their fragments. nih.gov This information is vital for distinguishing drug-related material from endogenous components in complex biological matrices. nih.gov

In the context of diltiazem, LC-MS methods have been developed to analyze the drug and a multitude of its phase I metabolites in human plasma. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govajptr.com This technique has enabled the detection of numerous diltiazem metabolites for which reference standards were not available. nih.gov Furthermore, HR-MS has been instrumental in characterizing impurities found in diltiazem drug substances, providing detailed structural information based on accurate mass and fragmentation patterns. orientjchem.org

Table 2: Application of Mass Spectrometry in Diltiazem Metabolite Analysis

Technique Application Key Advantages
LC-MS Quantification of diltiazem and its known metabolites in biological fluids. nih.govajptr.com High sensitivity and selectivity. ajptr.com
Tandem MS (MS/MS) Structural elucidation of unknown metabolites by analyzing fragmentation patterns. nih.govajptr.com Provides detailed structural information. nih.gov
High-Resolution MS (HR-MS) Accurate mass measurement for determining elemental composition of metabolites and impurities. nih.govorientjchem.org High confidence in metabolite identification and differentiation from endogenous molecules. nih.gov

Investigating Isotope Effects on Metabolic Shunting and Pathway Diversion

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic deuterium isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. By strategically placing deuterium atoms on a drug molecule, researchers can investigate the mechanisms of metabolic reactions and potentially alter the drug's pharmacokinetic properties. nih.govnih.gov

Comparative Metabolism Studies Across Diverse Biological Models

The study of drug metabolism is fundamental to understanding its efficacy and potential interactions. For diltiazem and its derivatives, a variety of biological models are employed to elucidate the complex metabolic pathways. The use of isotopically labeled compounds, such as this compound, is a critical tool in these investigations, providing a means to trace and quantify metabolites with high precision. Deuteration, the replacement of hydrogen with a heavier isotope, deuterium, can slow down metabolic processes at the site of substitution, a phenomenon known as the kinetic isotope effect. juniperpublishers.comresearchgate.net This property makes deuterated compounds invaluable for studying reaction mechanisms and enhancing the metabolic stability of drugs. juniperpublishers.com

In Vitro Systems: Microsomes, Hepatocytes, and Recombinant Enzymes

In vitro systems are essential for the initial screening and detailed investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism. springernature.com These systems allow researchers to rank compounds early in the discovery process and reduce the potential for drug candidates to fail later due to pharmacokinetic reasons. springernature.com

Microsomes , particularly those derived from the liver, are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. springernature.comnih.gov Studies using liver microsomes from humans and rabbits have been instrumental in identifying the primary metabolic routes of diltiazem, such as N-demethylation and deacetylation. nih.govnih.gov For instance, research has shown that diltiazem is N-demethylated by hepatic microsomes. nih.gov The N-demethylation of diltiazem, a major metabolic pathway in humans, was found to be significantly correlated with the activity of P-450IIIA enzymes in both rabbit and human liver microsomes. nih.gov

Hepatocytes , or liver cells, offer a more comprehensive metabolic picture as they contain both Phase I (e.g., CYP enzymes) and Phase II (e.g., conjugation enzymes) metabolic machinery. springernature.comnih.gov Primary cultures of human hepatocytes have been used to investigate the oxidative metabolism of diltiazem, confirming that N-demethylation is a primary pathway. nih.gov Comparing metabolic stability in microsomes and hepatocytes reveals that while microsomes are good for identifying CYP-mediated metabolism, hepatocytes provide a more complete profile, including the effects of uptake, efflux, and conjugation. researchgate.net

Recombinant Enzymes involve using specific, purified CYP isoforms to pinpoint exactly which enzymes are responsible for a particular metabolic reaction. This approach has demonstrated that the N-demethylation of diltiazem to N-desmethyl diltiazem is primarily mediated by CYP3A4, with minor contributions from other isoforms like CYP2D6. nih.govresearchgate.net Specifically, CYP3A4, CYP3A5, and CYP3A7 have been identified as the isoforms that form N-desmethyl Diltiazem from its parent compound. caymanchem.com O-demethylation, another pathway, is mediated by the polymorphic enzyme CYP2D6. researchgate.netresearchgate.net

In this context, this compound serves as a crucial analytical tool. As a stable isotope-labeled internal standard, it allows for accurate quantification of the non-deuterated metabolite in complex biological matrices during liquid chromatography-mass spectrometry (LC-MS) analysis. juniperpublishers.comajptr.com Furthermore, its deuteration can slow its own metabolism, allowing researchers to study subsequent metabolic steps with greater clarity. juniperpublishers.comresearchgate.net

Table 1: Key In Vitro Systems and Recombinant Enzymes in Diltiazem Metabolism

In Vitro System/EnzymePrimary Role in Diltiazem Metabolism ResearchKey Findings and ApplicationsCitations
Liver MicrosomesInvestigating Phase I oxidative metabolism.Identified N-demethylation and deacetylation as major pathways; showed high correlation with P-450IIIA (CYP3A) activity. nih.govnih.gov
HepatocytesProviding a comprehensive metabolic profile (Phase I and II).Confirms findings from microsomes in a whole-cell context, allowing for observation of conjugation and transport. springernature.comnih.govresearchgate.net
Recombinant CYP3A4Pinpointing the major enzyme for N-demethylation.Confirmed as the primary enzyme responsible for converting diltiazem to N-desmethyl diltiazem. nih.govresearchgate.netcaymanchem.com
Recombinant CYP2D6Identifying the enzyme for O-demethylation.Mediates the O-demethylation of diltiazem. researchgate.netresearchgate.net

Animal Models (e.g., Rat, Rabbit, Fish) in Pre-clinical Metabolic Research

Pre-clinical studies in animal models are vital for understanding the pharmacokinetics and metabolism of a drug in a whole-organism setting before human trials. However, significant species differences in drug metabolism often exist, which necessitates comparative studies across various models. nih.gov

Rat Model: The rat is a commonly used model in metabolic research. Studies have shown that after oral administration of diltiazem to rats, the major metabolites found in plasma are different from those in humans. nih.govnih.gov While N-monodesmethyl diltiazem (MA) is a major metabolite in humans, deacetylated metabolites like deacetyl N-monodesmethyl diltiazem (M2) are more prominent in rats. nih.govnih.govjapsonline.com This suggests that deacetylation is a more significant pathway in this species. nih.gov In vitro studies using rat liver S9 fractions have also been employed to investigate diltiazem's metabolism. researchgate.net

Rabbit Model: The metabolism of diltiazem has also been extensively studied in rabbits. nih.govresearchgate.net Similar to rats, rabbits show a different metabolic profile than humans. The most prominent metabolite in rabbit plasma is deacetyl diltiazem (M1). nih.govjapsonline.com In vitro studies using rabbit tissue homogenates have demonstrated that the liver possesses the highest metabolic activity towards diltiazem, followed by the small intestine, lungs, and kidneys. researchgate.net Research on rabbit liver microsomes was crucial in identifying the P-450IIIA subfamily's role in diltiazem's N-demethylation. nih.gov

Fish Models: While research on diltiazem metabolism in fish is less common than in mammals, the detection of its metabolites in freshwater environments suggests that aquatic organisms are exposed to and likely metabolize the compound. caymanchem.com Such studies are important for environmental risk assessment. The principles of comparative metabolism suggest that fish may also possess the enzymatic capability to perform N-demethylation and deacetylation, though the specific pathways and rates would require dedicated investigation.

The use of this compound in these animal models is critical for pharmacokinetic studies. By administering the deuterated compound, researchers can trace its metabolic fate and compare its stability and pathway to the non-deuterated analogue. ebi.ac.uk This helps in understanding the species-specific differences in metabolism and the impact of the kinetic isotope effect in a living system. juniperpublishers.com

Table 2: Comparative Profile of Major Diltiazem Metabolites in Plasma Across Species

SpeciesMost Abundant Plasma Metabolite(s)Citations
HumanN-monodesmethyl diltiazem (MA) nih.gov
DogN-monodesmethyl diltiazem (MA) nih.gov
RabbitDeacetyl diltiazem (M1) nih.govjapsonline.com
RatDeacetyl N-monodesmethyl diltiazem (M2) nih.govnih.govjapsonline.com

Computational Modeling and Simulation Approaches Informed by N Desmethyl N Acetyl Diltiazem D4 Research

Physiologically-Based Pharmacokinetic (PBPK) Modeling of Diltiazem (B1670644) and its Metabolites in Research Contexts

PBPK modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual physiological system. simulations-plus.comnih.gov These models are constructed by integrating a drug's physicochemical properties with physiological and anatomical data of a given species. nih.govsimulations-plus.com For a drug like diltiazem, which undergoes extensive metabolism, PBPK models are invaluable for predicting its pharmacokinetic profile and potential drug-drug interactions (DDIs). simulations-plus.comnih.gov

The accuracy of a PBPK model for diltiazem hinges on precise measurements of the parent drug and its key metabolites, such as N-desmethyldiltiazem and desacetyldiltiazem, in various biological matrices. simulations-plus.com This is where stable isotope-labeled internal standards, such as N-Desmethyl-N-acetyl Diltiazem-d4, become essential. In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), these standards are added to samples to correct for variations in sample preparation and analysis, ensuring that the measured concentrations of diltiazem and its metabolites are highly accurate and reliable. This precise quantitative data forms the bedrock upon which predictive PBPK models are built.

Integration of In Vitro Metabolic Data with Predictive Models

A cornerstone of building a predictive PBPK model is the integration of in vitro metabolic data. researchgate.net This involves conducting experiments using systems like human liver microsomes or recombinant enzymes (e.g., cytochrome P450s) to determine key metabolic parameters. simulations-plus.comunl.pt For diltiazem, this includes identifying the enzymes responsible for its metabolism (primarily CYP3A4) and quantifying the rate of formation of its metabolites. nih.govnih.gov

Simulation of Metabolic Clearance and Distribution

Once the PBPK model is constructed and parameterized with in vitro data, it can be used to simulate the metabolic clearance and distribution of diltiazem and its metabolites throughout the body. simulations-plus.com The model can predict the plasma concentration-time profiles of these compounds following various administration routes. simulations-plus.comnih.gov These simulations are crucial for understanding how factors like organ blood flow, tissue composition, and enzyme expression levels influence the drug's pharmacokinetics. simulations-plus.com

The model can also simulate complex scenarios, such as the impact of DDIs. nih.gov For instance, PBPK models of diltiazem have been used to predict how its co-administration with a CYP3A4 inhibitor might alter the clearance of diltiazem or a co-administered drug. simulations-plus.comnih.gov The validity of these simulations is tested by comparing the model's predictions against in vivo data from clinical studies. The accuracy of this in vivo data, often obtained through studies where this compound or similar standards were used, is paramount for validating and refining the PBPK model. simulations-plus.com

Table 1: Key Parameters in PBPK Modeling of Diltiazem
ParameterDescriptionSource of DataRelevance of Internal Standard
Vmax (Maximum reaction velocity)The maximum rate of metabolism by an enzyme system.In vitro experiments with liver microsomes or recombinant enzymes. simulations-plus.comEnsures accurate quantification of metabolite formation rates.
Km (Michaelis-Menten constant)Substrate concentration at which the reaction rate is half of Vmax.In vitro experiments with liver microsomes or recombinant enzymes. simulations-plus.comCrucial for accurate determination of enzyme-substrate affinity.
fu (Fraction unbound)The fraction of drug not bound to plasma proteins.In vitro plasma protein binding assays. nih.govAccurate measurement of unbound drug concentration is critical for modeling.
Tissue:plasma partition coefficientsRatio of drug concentration in a tissue to that in plasma at steady state.Calculated using in silico algorithms or measured in animal tissues. simulations-plus.comReliant on accurate plasma concentration data for calculation.
CLrenal (Renal clearance)The rate at which a drug is cleared from the body by the kidneys.In vivo studies measuring drug excretion in urine. simulations-plus.comAccurate quantification in plasma and urine is necessary.

Quantitative Structure-Activity Relationships (QSAR) for Diltiazem Metabolites (Focusing on Metabolic Properties)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbenthamscience.com In the context of drug metabolism, QSAR models can be developed to predict how structural modifications affect a molecule's interaction with metabolizing enzymes. researchgate.net For diltiazem and its analogues, QSAR studies can help in understanding which structural features are crucial for their metabolism by enzymes like CYP3A4. nih.gov

The development of a robust QSAR model requires a training set of compounds with experimentally determined metabolic properties. This is another area where precise analytical data, facilitated by internal standards like this compound, is vital. By accurately measuring the metabolic rates of a series of diltiazem analogues, researchers can generate the reliable data needed to build a predictive QSAR model. This model can then be used to estimate the metabolic stability of new, unsynthesized diltiazem derivatives, helping to prioritize the synthesis of compounds with more favorable pharmacokinetic profiles.

In Silico Tools for Predicting Metabolic Fate and Isotope Effects

A variety of in silico tools are available to predict the metabolic fate of drug candidates. nih.govnih.gov These software programs use rule-based systems or machine learning algorithms to predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. nih.govresearchgate.net For diltiazem, these tools can predict the formation of N-desmethyldiltiazem and other metabolites, providing a preliminary assessment of its metabolic pathway. researchgate.net

Furthermore, some advanced computational tools can predict kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, deuterium (B1214612) substitution at a site of metabolism can slow down the rate of that metabolic reaction. While this compound is primarily used as an analytical standard, the principle of using deuterated compounds to probe metabolic pathways is a key concept. In silico tools that can predict KIEs can help researchers design studies to investigate the mechanism of diltiazem metabolism and to develop deuterated analogues with potentially improved metabolic stability.

Table 2: Examples of In Silico Tools in Drug Metabolism Research
Tool/ApproachFunctionApplication to Diltiazem Research
PBPK Modeling Software (e.g., GastroPlus™, Simcyp®)Simulates ADME properties of drugs in virtual populations. simulations-plus.comnih.govPredicting diltiazem's pharmacokinetic profile and DDIs. simulations-plus.comnih.gov
QSAR SoftwareRelates chemical structure to biological activity or property. researchgate.netPredicting the metabolic stability of diltiazem analogues. nih.gov
Metabolite Prediction Software (e.g., BioTransformer)Predicts the structures of potential metabolites. nih.govIdentifying likely metabolic pathways for diltiazem.
Quantum Mechanical (QM) CalculationsCalculates molecular properties, including activation energies for reactions.Predicting sites of metabolism and kinetic isotope effects.

Future Directions and Emerging Research Avenues for N Desmethyl N Acetyl Diltiazem D4

Development of Novel Analytical Platforms for Metabolite Quantitation

The accurate quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. Historically, a range of analytical methods, including UV/Vis spectrophotometry and high-performance liquid chromatography (HPLC) with UV detection, have been employed for diltiazem (B1670644) analysis. researchgate.net However, these methods often lack the sensitivity and selectivity required for measuring low-concentration metabolites in complex biological matrices. ajptr.com

The future of metabolite quantitation lies in the continued advancement of high-sensitivity analytical platforms, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These platforms offer superior specificity and significantly lower limits of quantification (LOQ). ajptr.comnih.gov The use of stable isotope-labeled internal standards, such as N-Desmethyl-N-acetyl Diltiazem-d4, is integral to these methods, correcting for variability during sample preparation and ionization. nih.gov

Future research will likely focus on developing even more rapid and sensitive UPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) methods. ajptr.com Innovations may include enhanced ionization techniques and more sophisticated mass analyzers to further improve detection limits and reduce sample analysis time, enabling higher throughput for large-scale metabolic studies. nih.gov

Table 1: Comparison of Analytical Methods for Diltiazem and Metabolite Quantitation

Method Analyte(s) Lower Limit of Quantification (LOQ) / Range Matrix Reference
LC-MS/MS Diltiazem, N-desmethyl Diltiazem, Desacetyl Diltiazem 0.604 ng/mL, 0.303 ng/mL, 0.299 ng/mL respectively Human Plasma ajptr.com
HPLC-MS Diltiazem and 5 metabolites ~1 µg/L (1 ng/mL) Human Plasma nih.gov
Reverse-Phase HPLC Diltiazem and Impurity-F 0.18 µg/mL (for impurity) Tablets d-nb.info

| UV Spectrophotometry | Diltiazem | 6-16 µg/mL | Bulk, Tablet | researchgate.net |

Advanced Applications in Systems Metabolism and Metabolomics

Systems metabolism and metabolomics aim to provide a comprehensive, quantitative understanding of all the metabolites within a biological system. Diltiazem is known to be extensively metabolized in the liver via several pathways, including deacetylation, N-demethylation, and O-demethylation, leading to numerous metabolites. nih.govtsijournals.com

This compound plays a pivotal role in this field. By serving as a precise internal standard for a specific downstream metabolite, it allows researchers to accurately trace and quantify a particular branch of diltiazem's metabolic network. This level of precision is essential for building robust computational models of drug biotransformation. These models can help predict how genetic variations in metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, might affect an individual's metabolic profile. caymanchem.com

Future applications will involve using such standards in multi-analyte assays to simultaneously quantify diltiazem and a wide array of its metabolites. nih.gov This comprehensive data, when integrated into systems biology models, can elucidate complex drug-drug interactions and provide a more holistic view of a drug's disposition in the body.

Expansion of Deuterated Standard Libraries for Comprehensive Metabolic Studies

A significant challenge in studying drugs with complex metabolic profiles like diltiazem is the availability of high-purity analytical standards for all relevant metabolites. nih.govnih.gov A comprehensive library of standards is necessary for complete metabolic phenotyping. The development of this compound is one step in the expansion of this critical resource.

The future in this area involves the chemical synthesis and certification of a broader range of deuterated standards for other diltiazem metabolites, including phase II conjugates. Having a well-stocked library of stable isotope-labeled standards allows for more accurate and comprehensive pharmacokinetic studies. Care must be taken during the development of these standards, particularly with lower levels of deuteration, to account for potential interference from the natural isotopes of the non-labeled analyte, which can impact assay linearity and accuracy. nih.gov

Table 2: Examples of Deuterated Diltiazem-Related Compounds

Compound Name Molecular Formula (where available) Application/Type Reference
This compound C23H22D4N2O5S Stable Isotope Internal Standard clearsynth.comnih.gov
N-Desmethyl-diltiazem-d4 hydrochloride C21H20D4N2O4S·HCl Deuterated Metabolite Standard medchemexpress.com
Desacetyl Diltiazem-d4 C20H20D4N2O3S Deuterated Metabolite Standard
Diltiazem-d3 hydrochloride Not specified Deuterated Parent Drug Standard medchemexpress.com

| Diltiazem-d6 hydrochloride | Not specified | Deuterated Parent Drug Standard | medchemexpress.com |

Interdisciplinary Research Integrating Chemical Biology and Analytical Chemistry

The advancement of drug metabolism research is intrinsically linked to the synergy between chemical biology and analytical chemistry. Chemical biology focuses on developing molecular tools to probe biological systems, while analytical chemistry provides the methods to measure the outcomes.

The synthesis of this compound is a prime example of this integration. Organic chemists (chemical biology) design and create the specific isotopically labeled molecule, which then serves as an indispensable tool for analytical chemists to develop highly selective and quantitative assays (e.g., LC-MS/MS). clearsynth.com

Future interdisciplinary research will expand on this relationship. For instance, chemical biologists might investigate the binding interactions of diltiazem and its metabolites with proteins like human serum albumin or metabolic enzymes. nih.gov This could reveal new biological functions or off-target effects, as suggested by recent studies exploring diltiazem's potential as an anticancer agent targeting the urokinase receptor. acs.org Such discoveries would, in turn, drive the need for new analytical methods to study these interactions in complex biological environments, further highlighting the necessity of specific tools like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.